N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-nitrobenzamide
Description
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-nitrobenzamide is a complex organic compound that features a dibenzofuran moiety linked to a nitrobenzamide group through a carbamothioyl linkage
Properties
IUPAC Name |
N-(dibenzofuran-3-ylcarbamothioyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4S/c24-19(15-6-1-3-7-16(15)23(25)26)22-20(28)21-12-9-10-14-13-5-2-4-8-17(13)27-18(14)11-12/h1-11H,(H2,21,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSQSXFBEXOUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=S)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-nitrobenzamide typically involves the following steps:
Formation of dibenzofuran core: This can be achieved through the O-arylation of substituted phenols followed by cyclization of diaryl ethers.
Introduction of carbamothioyl group: This step involves the reaction of dibenzofuran with thiocarbamoyl chloride under basic conditions to form the carbamothioyl derivative.
Attachment of nitrobenzamide group: The final step involves the reaction of the carbamothioyl derivative with 2-nitrobenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while electrophilic substitution can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide group can participate in hydrogen bonding and other interactions with proteins, while the dibenzofuran moiety can intercalate into DNA or interact with other aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with similar aromatic properties.
N-(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-ethylbenzamide: A related compound with a different substituent on the benzamide group.
N-(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide: Another related compound with different substituents on the benzamide group.
Uniqueness
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a carbamothioyl linkage, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
